

Application Note: Stigmasta-4,22,25-trien-3-one as a Research Tool

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Compound of Interest

Compound Name: Stigmasta-4,22,25-trien-3-one

CAS No.: 848669-09-0

Cat. No.: B566090

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Introduction: The Phytochemical Probe

Stigmasta-4,22,25-trien-3-one (CAS: 848669-09-0) is a rare, naturally occurring steroid derivative belonging to the stigmastane class.^{[1][2][3][4]} Isolated primarily from medicinal plants such as *Callicarpa giraldiana* and *Momordica charantia* (Bitter Melon), this compound is structurally distinct due to its conjugated ketone at position C3 and a unique triene system involving double bonds at C4, C22, and C25.^{[1][3][4]}

Unlike its more abundant analogs (e.g., Stigmasterol or Stigmasta-4,22-dien-3-one), the specific biological footprint of the 4,22,25-triene isomer remains an active area of investigation.^{[1][2][3][4]} It serves as a critical chemotaxonomic marker in herbal quality control and a chemical probe for studying sterol metabolism, particularly in the context of membrane dynamics and potential cytotoxicity against fibrosarcoma cell lines.^{[1][4]}

Key Research Applications

- **Phytochemical Fingerprinting:** A reference standard for the quality control of *Momordica* and *Callicarpa* extracts.^[4]

- Structure-Activity Relationship (SAR) Studies: Used to evaluate the impact of the C25 double bond on sterol-receptor binding (e.g., LXR, PPARs) compared to the 4,22-diene analog.[1][2][3][4]
- Cytotoxicity Screening: Investigated for antiproliferative effects in cancer models (e.g., HT1080).[1][3][4][5]

Physicochemical Properties & Handling

Trustworthiness requires precision.[3][4] This compound is highly lipophilic.[3][4] Improper handling leads to precipitation in aqueous media, invalidating biological assays.[3][4]

Table 1: Technical Specifications

Property	Specification
Chemical Formula	C ₂₉ H ₄₄ O
Molecular Weight	408.66 g/mol
Appearance	White to off-white crystalline solid
Solubility (DMSO)	≥ 10 mg/mL (Clear solution)
Solubility (Ethanol)	≥ 5 mg/mL (Warmth may be required)
Solubility (Water)	Insoluble (< 0.1 µg/mL)
LogP (Predicted)	~8.6 (Highly Lipophilic)
Storage	-20°C, desiccated, protected from light

Reconstitution Protocol

- Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) for biological assays.[3][4] Avoid ethanol for long-term storage due to evaporation.[1][3][4]
- Stock Preparation (10 mM):
 - Weigh 4.09 mg of **Stigmasta-4,22,25-trien-3-one**. [1][2][3][4]
 - Add 1.0 mL of sterile DMSO.[3][4]

- Vortex vigorously for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.
- Aliquot & Freeze: Dispense into 50 µL aliquots in amber tubes. Store at -80°C. Do not refreeze more than once.

Application I: High-Resolution HPLC Analysis

Context: Distinguishing **Stigmasta-4,22,25-trien-3-one** from the abundant Stigmasta-4,22-dien-3-one is challenging due to their structural similarity.[1][2][3][4] This protocol ensures baseline separation for phytochemical profiling.[3][4]

Experimental Workflow: Isolation & Detection Logic

The following diagram illustrates the logical flow for isolating and identifying this specific stigmastane from complex plant matrices.



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Figure 1: Workflow for the isolation and identification of **Stigmasta-4,22,25-trien-3-one** from plant matrices.[1][2][3][4][6][7][8]

Protocol: Reverse-Phase HPLC Method

- Column: C18 Analytical Column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase A: Acetonitrile (ACN).[2][3][4]
- Mobile Phase B: Water (0.1% Formic Acid).[2][3][4]
- Flow Rate: 1.0 mL/min.[4]
- Detection: UV at 240-254 nm (targeting the α,β -unsaturated ketone).[1][2][3][4]
- Gradient:

- 0-5 min: 80% A (Isocratic)[1][2][3][4]
- 5-25 min: 80% → 100% A (Linear Gradient)[1][2][3][4]
- 25-35 min: 100% A (Wash)[1][2][3][4]
- Expected Retention: The trien-3-one (less polar due to extra double bond) typically elutes slightly after the dien-3-one analog.[1][2][3][4]

Application II: Cytotoxicity Screening (Cell Culture)

Context: Stigmastane derivatives exhibit moderate cytotoxicity.[2][3][4] While the dien-3-one analog has an IC₅₀ of ~300 μM in HT1080 cells, the trien-3-one is often screened to assess if the C25 unsaturation enhances potency.[1][2][3][4]

Proposed Mechanism of Action

The compound is hypothesized to act via membrane disruption and oxidative stress induction.[4]

- Membrane Intercalation: The planar steroid core inserts into the lipid bilayer, altering fluidity.[3][4]
- Michael Acceptor: The α,β -unsaturated ketone (C3-C5) can covalently modify cellular proteins via Michael addition, potentially triggering apoptosis.[1][2][3][4]

Protocol: MTT Cell Viability Assay

Self-Validating Step: Always include a "Vehicle Control" (DMSO only) to ensure toxicity is due to the compound, not the solvent.[3][4]

Materials:

- HT1080 (Fibrosarcoma) or HepG2 cells.[2][3][4]
- MTT Reagent (5 mg/mL in PBS).[2][3][4]
- Stock Solution: 10 mM **Stigmasta-4,22,25-trien-3-one** in DMSO.[1][2][3][4]

Step-by-Step Procedure:

- Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours.
- Treatment Preparation:
 - Prepare serial dilutions in culture media.[3][4]
 - Critical: Keep final DMSO concentration < 0.5%. [3][4]
 - Concentration Range: 0, 10, 50, 100, 300, 500 μM. [1][3][4]
 - Note: At >100 μM, observe for precipitation. [3][4] If crystals form, the assay is invalid at that concentration. [3][4]
- Incubation: Treat cells for 48 hours at 37°C / 5% CO₂.
- MTT Addition: Add 20 μL MTT reagent per well. Incubate for 3-4 hours until purple formazan crystals form.
- Solubilization: Aspirate media carefully. Add 150 μL DMSO to dissolve crystals.
- Measurement: Read absorbance at 570 nm.
- Analysis: Calculate % Viability = (OD_sample / OD_control) * 100. [3][4] Plot dose-response curve to estimate IC50. [1][3][4]

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